AZD-8835
概述
描述
AZD8835 is a potent and selective inhibitor of phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase delta. These kinases are part of the phosphoinositide 3-kinase pathway, which is frequently deregulated in various cancers. AZD8835 has shown significant potential in inhibiting the growth of cancer cells, particularly those with mutations in the PIK3CA gene .
科学研究应用
AZD8835 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作工具化合物来研究磷酸肌醇 3 激酶通路及其在细胞过程中的作用。在生物学领域,它有助于理解细胞增殖、存活和转化的机制。在医学领域,AZD8835 正在评估其治疗 PIK3CA 基因发生突变的癌症的潜力。 它在临床前和临床研究中表现出良好的结果,特别是在乳腺癌模型中 .
作用机制
AZD8835 通过选择性抑制磷酸肌醇 3 激酶 α 和磷酸肌醇 3 激酶 δ 的活性发挥作用。这些激酶是磷酸肌醇 3 激酶通路的关键组成部分,该通路调节各种细胞过程,包括增殖、存活和转化。 通过抑制这些激酶,AZD8835 打破了促进癌细胞生长和存活的信号通路 .
生化分析
Biochemical Properties
AZD-8835 interacts with the PI3Kα and PI3Kδ enzymes, inhibiting their activity . The compound has shown selectivity against PI3Kβ and PI3Kγ . It is also a potent inhibitor of the commonly occurring PI3Kα mutants, PI3Kα-E545K and PI3Kα-H1047R .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It preferentially inhibits growth in cells with mutant PIK3CA status, such as in estrogen receptor–positive (ER+) breast cancer cell lines BT474, MCF7, and T47D . It also inhibits Akt phosphorylation in these cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the activity of PI3Kα and PI3Kδ . This inhibition disrupts the PI3K-AKT-mTOR pathway, a critical regulator of many cellular processes including proliferation, survival, and transformation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated temporal changes in its effects. Higher exposures achieved greater pathway inhibition and induced apoptosis . The compound has also displayed high metabolic stability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Inhibition of p-Akt was observed at 30 minutes and 8 hours in the PIK3CA H1047R mutant SKOV3 tumour model in mice after chronic oral administration of AZD8835 .
Metabolic Pathways
This compound is involved in the PI3K-AKT-mTOR pathway . By inhibiting PI3Kα and PI3Kδ, it disrupts this pathway and affects metabolic flux.
准备方法
合成路线和反应条件: AZD8835 的合成涉及一系列 2-氨基吡啶和吡嗪的优化。这些化合物在先导化合物生成阶段被确定为有效的磷酸肌醇 3 激酶 α 抑制剂。 最初的先导化合物表现出较差的通用激酶选择性,通过一系列优化,这种选择性得到了改善 .
工业生产方法: AZD8835 的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括多个纯化步骤和质量控制,以满足临床应用所需的标准 .
化学反应分析
反应类型: AZD8835 经历了多种化学反应,包括氧化、还原和取代。 这些反应对于其合成和修饰至关重要,以提高其功效和选择性 .
常用试剂和条件: AZD8835 合成中常用的试剂包括 2-氨基吡啶、吡嗪以及各种催化剂和溶剂。 反应条件经过仔细控制,以获得高纯度的所需产物 .
主要形成产物: 涉及 AZD8835 的反应形成的主要产物是其各种中间体以及最终化合物本身。 这些产物经过表征和纯化,以确保其适合在研究和临床应用中进一步使用 .
相似化合物的比较
类似化合物: 与 AZD8835 类似的化合物包括其他磷酸肌醇 3 激酶抑制剂,如 AZD5363、BYL719 和 GDC-0941。 这些化合物也靶向磷酸肌醇 3 激酶通路,但可能具有不同的选择性特征和作用机制 .
AZD8835 的独特性: AZD8835 在对磷酸肌醇 3 激酶 α 和磷酸肌醇 3 激酶 δ 的高选择性方面独树一帜,使其在靶向 PIK3CA 突变癌症方面特别有效。 它能够以最小的脱靶效应抑制这些激酶,使其成为癌症治疗的有希望的候选药物 .
属性
IUPAC Name |
1-[4-[5-[5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl]-1-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-hydroxypropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N9O3/c1-5-31-19(26-18(29-31)13-6-9-30(10-7-13)15(33)8-11-32)14-12-24-17(23)16(25-14)20-27-28-21(34-20)22(2,3)4/h12-13,32H,5-11H2,1-4H3,(H2,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRDYKFVDCFJCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=N1)C2CCN(CC2)C(=O)CCO)C3=CN=C(C(=N3)C4=NN=C(O4)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620576-64-8 | |
Record name | AZD-8835 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620576648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-[5-[5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl]-1-ethyl-1,2,4-triazol-3-yl]-1-piperidyl]-3-hydroxy-propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-8835 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B97A88D35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。